molecular formula C13H23ClN4O2 B1378677 tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride CAS No. 1461708-59-7

tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride

Cat. No. B1378677
M. Wt: 302.8 g/mol
InChI Key: LZKBYDMIJSTGAA-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported by a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .


Chemical Reactions Analysis

The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives . This methodology is distinguished by its operational easiness, short reaction time, isolation and purification of the aldimine intermediate is not required .

Scientific Research Applications

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

    • Application Summary : This compound is synthesized in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
    • Method of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives .
    • Results : The methodology is distinguished by its operational easiness, short reaction time, isolation and purification of the aldimine intermediate is not required .
  • (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

    • Application Summary : This compound is synthesized in 81% yield by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
    • Method of Application : The synthesis is performed at ambient temperature .
    • Results : The N-pyrazolyl imine was fully characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions .

properties

IUPAC Name

tert-butyl 3-(1-methylpyrazol-4-yl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2.ClH/c1-13(2,3)19-12(18)17-6-5-14-11(9-17)10-7-15-16(4)8-10;/h7-8,11,14H,5-6,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKBYDMIJSTGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CN(N=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride
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tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride
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tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride
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tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride
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tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride
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tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate hydrochloride

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